molecular formula C9H6N2O3 B6231141 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid CAS No. 2387088-61-9

1-oxo-1,2-dihydrophthalazine-5-carboxylic acid

Cat. No.: B6231141
CAS No.: 2387088-61-9
M. Wt: 190.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired compound in moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1,2-dihydrophthalazine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-oxo-1,2-dihydrophthalazine-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have potential biological activities, making it a subject of interest in drug discovery and development.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of new medications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid include other phthalazine derivatives and related heterocyclic compounds. Examples include:

  • 1,2-dihydrophthalazine-5-carboxylic acid
  • 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid
  • 1,2-dihydro-4H-phthalazin-1-one

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group

Properties

CAS No.

2387088-61-9

Molecular Formula

C9H6N2O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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